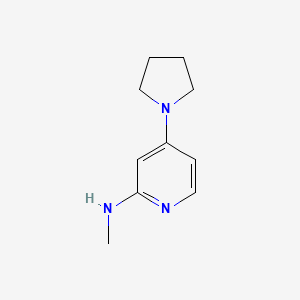![molecular formula C8H12ClO2P B14453196 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene CAS No. 77406-78-1](/img/structure/B14453196.png)
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and phosphorus atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorophosphine with a diol, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus atom can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Ring-Opening Reactions: The spirocyclic structure can be opened under certain conditions, leading to linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spiro compounds, while oxidation and reduction can lead to phosphine oxides or phosphines .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene exerts its effects is primarily through its ability to interact with various molecular targets. The phosphorus atom can form strong bonds with other atoms, making it a versatile ligand in coordination chemistry. Additionally, the spirocyclic structure provides conformational rigidity, which can enhance binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane Spiro Compounds: Similar in structure but lack the phosphorus atom.
1,3-Dithiane Spiro Compounds: Contain sulfur instead of oxygen.
Bis(1,3-oxathiane) Spiro Compounds: Feature both oxygen and sulfur atoms in the ring system.
Uniqueness
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is unique due to the presence of both oxygen and phosphorus atoms in its spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
77406-78-1 |
|---|---|
Molekularformel |
C8H12ClO2P |
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
3-chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C8H12ClO2P/c9-12-10-6-8(7-11-12)4-2-1-3-5-8/h1-2H,3-7H2 |
InChI-Schlüssel |
CFRCPBUROWXMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1)COP(OC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


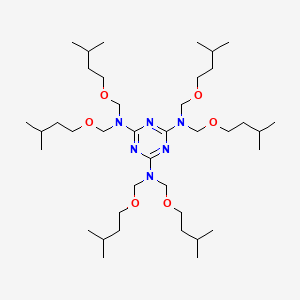
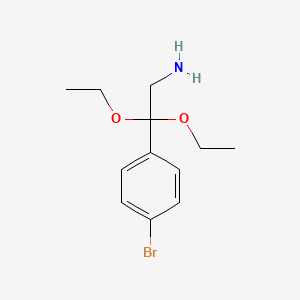

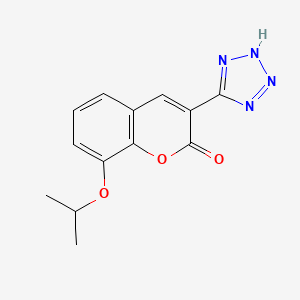
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
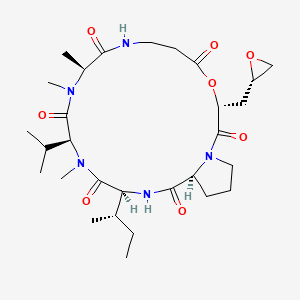
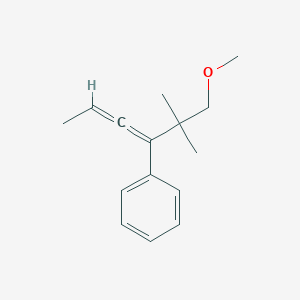
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
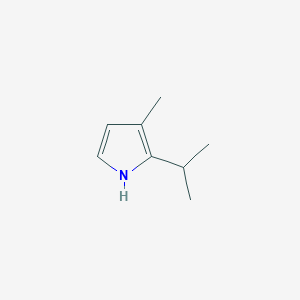
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
